1-(Chloroacetyl)decahydroquinoline
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Overview
Description
1-(Chloroacetyl)decahydroquinoline is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol . This compound is a derivative of decahydroquinoline, which is a saturated heterocyclic compound. The presence of the chloroacetyl group in its structure makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)decahydroquinoline can be synthesized through several methods. One common approach involves the reaction of decahydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroacetyl)decahydroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: Reduction of the chloroacetyl group can yield the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Major Products:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation.
Alcohols and Amines: Formed through reduction.
Scientific Research Applications
1-(Chloroacetyl)decahydroquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)decahydroquinoline involves its interaction with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical studies and drug development .
Comparison with Similar Compounds
Decahydroquinoline: The parent compound without the chloroacetyl group.
Chloroacetamide: A simpler compound with a similar reactive chloroacetyl group.
N-Chloroacetylated Amino Alcohols: Compounds with similar functional groups but different core structures
Uniqueness: 1-(Chloroacetyl)decahydroquinoline is unique due to its combination of the decahydroquinoline core and the reactive chloroacetyl group. This combination imparts specific reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTNIAJMHHVOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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